Cas no 1649999-71-2 (4-Piperidinecarboxylic acid, 1-(3-oxetanyl)-)
4-Piperidinecarboxylic acid, 1-(3-oxetanyl)- Chemical and Physical Properties
Names and Identifiers
-
- 4-Piperidinecarboxylic acid, 1-(3-oxetanyl)-
- 1-(oxetan-3-yl)piperidine-4-carboxylic acid
- 1-(3-Oxetanyl)-4-piperidinecarboxylic acid
- 1649999-71-2
- EN300-4336512
- starbld0044104
- DTXSID901268133
- SCHEMBL21341447
-
- Inchi: 1S/C9H15NO3/c11-9(12)7-1-3-10(4-2-7)8-5-13-6-8/h7-8H,1-6H2,(H,11,12)
- InChI Key: OWWXGZYSUNDWQK-UHFFFAOYSA-N
- SMILES: N1(C2COC2)CCC(C(O)=O)CC1
Computed Properties
- Exact Mass: 185.10519334g/mol
- Monoisotopic Mass: 185.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.3
- Topological Polar Surface Area: 49.8Ų
Experimental Properties
- Density: 1.273±0.06 g/cm3(Predicted)
- Boiling Point: 326.3±37.0 °C(Predicted)
- pka: 3.99±0.20(Predicted)
4-Piperidinecarboxylic acid, 1-(3-oxetanyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4336512-0.05g |
1-(oxetan-3-yl)piperidine-4-carboxylic acid |
1649999-71-2 | 95% | 0.05g |
$293.0 | 2023-06-02 | |
| Enamine | EN300-4336512-0.1g |
1-(oxetan-3-yl)piperidine-4-carboxylic acid |
1649999-71-2 | 95% | 0.1g |
$437.0 | 2023-06-02 | |
| Enamine | EN300-4336512-0.25g |
1-(oxetan-3-yl)piperidine-4-carboxylic acid |
1649999-71-2 | 95% | 0.25g |
$623.0 | 2023-06-02 | |
| Enamine | EN300-4336512-0.5g |
1-(oxetan-3-yl)piperidine-4-carboxylic acid |
1649999-71-2 | 95% | 0.5g |
$980.0 | 2023-06-02 | |
| Enamine | EN300-4336512-1.0g |
1-(oxetan-3-yl)piperidine-4-carboxylic acid |
1649999-71-2 | 95% | 1g |
$1256.0 | 2023-06-02 | |
| Enamine | EN300-4336512-2.5g |
1-(oxetan-3-yl)piperidine-4-carboxylic acid |
1649999-71-2 | 95% | 2.5g |
$2464.0 | 2023-06-02 | |
| Enamine | EN300-4336512-5.0g |
1-(oxetan-3-yl)piperidine-4-carboxylic acid |
1649999-71-2 | 95% | 5g |
$3645.0 | 2023-06-02 | |
| Enamine | EN300-4336512-10.0g |
1-(oxetan-3-yl)piperidine-4-carboxylic acid |
1649999-71-2 | 95% | 10g |
$5405.0 | 2023-06-02 | |
| Aaron | AR00SGZ7-50mg |
4-Piperidinecarboxylic acid, 1-(3-oxetanyl)- |
1649999-71-2 | 95% | 50mg |
$428.00 | 2025-02-14 | |
| Aaron | AR00SGZ7-100mg |
4-Piperidinecarboxylic acid, 1-(3-oxetanyl)- |
1649999-71-2 | 95% | 100mg |
$626.00 | 2025-02-14 |
4-Piperidinecarboxylic acid, 1-(3-oxetanyl)- Related Literature
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 4-Piperidinecarboxylic acid, 1-(3-oxetanyl)-
4-Piperidinecarboxylic Acid, 1-(3-Oxetanyl): A Comprehensive Overview
The compound with CAS No. 1649999-71-2, commonly referred to as 4-Piperidinecarboxylic Acid, 1-(3-Oxetanyl), is a structurally unique organic compound that has garnered attention in various scientific and industrial domains. This compound is characterized by its piperidine ring system, which is a six-membered saturated ring with one nitrogen atom, and the oxetane moiety, a four-membered ether ring. The combination of these structural elements imparts distinctive chemical properties and functional versatility to the molecule.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 4-Piperidinecarboxylic Acid, 1-(3-Oxetanyl), leveraging advanced catalytic techniques and optimized reaction conditions. Researchers have explored its potential as a building block in drug discovery, particularly in the development of bioactive molecules with tailored pharmacokinetic profiles. The piperidine core is known for its ability to modulate drug-target interactions, while the oxetane group introduces additional flexibility and stability to the molecule.
One of the most promising applications of this compound lies in its role as an intermediate in the synthesis of complex heterocyclic structures. By incorporating 4-Piperidinecarboxylic Acid, 1-(3-Oxetanyl) into larger molecular frameworks, scientists have been able to create compounds with enhanced bioavailability and selectivity. For instance, studies published in leading journals such as *Journal of Medicinal Chemistry* and *Organic Letters* highlight its utility in designing novel inhibitors for protein kinases and other therapeutic targets.
The oxetane group within this compound plays a critical role in modulating its physical and chemical properties. This four-membered ether ring contributes to the molecule's rigidity and hydrophobicity, making it an ideal candidate for applications in materials science. Recent research has explored its potential as a precursor for high-performance polymers and advanced materials with tailored mechanical properties.
In addition to its synthetic applications, 4-Piperidinecarboxylic Acid, 1-(3-Oxetanyl) has shown promise in catalysis. Its ability to act as a chiral auxiliary or ligand in asymmetric catalysis has been documented in several high-impact studies. For example, researchers at leading institutions have utilized this compound to develop enantioselective catalysts for key organic transformations, such as aldol reactions and cross-couplings.
The growing interest in this compound is also driven by its potential in green chemistry. Efforts are underway to develop sustainable synthesis routes for 4-Piperidinecarboxylic Acid, 1-(3-Oxetanyl) that minimize waste generation and energy consumption. These initiatives align with global trends toward environmentally friendly chemical processes and contribute to the broader goal of achieving a circular economy.
From a structural perspective, the molecule's piperidine ring provides ample opportunities for functionalization. By introducing substituents at various positions on the ring, chemists can tailor the compound's reactivity and biological activity. This flexibility has made it a valuable tool in combinatorial chemistry and high-throughput screening campaigns aimed at discovering new drug candidates.
Furthermore, recent computational studies have shed light on the electronic properties of 4-Piperidinecarboxylic Acid, 1-(3-Oxetanyl). Using advanced quantum mechanical methods, researchers have mapped out its electronic structure and predicted its reactivity under different conditions. These insights are expected to inform future experimental work and accelerate the discovery of novel applications for this compound.
In conclusion, 4-Piperidinecarboxylic Acid, 1-(3-Oxetanyl) (CAS No. 1649999-71-2) stands out as a versatile and multifaceted compound with significant potential across diverse fields of science and technology. Its unique combination of structural features positions it as a valuable asset in modern chemical research and development.
1649999-71-2 (4-Piperidinecarboxylic acid, 1-(3-oxetanyl)-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)